molecular formula C21H22O8 B15141898 Pyruvate Carboxylase-IN-2

Pyruvate Carboxylase-IN-2

Cat. No.: B15141898
M. Wt: 402.4 g/mol
InChI Key: YLTGYUHWCZSXHG-CMWLGVBASA-N
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Description

Pyruvate Carboxylase-IN-2 is a chemical compound known for its inhibitory effects on the enzyme pyruvate carboxylase. Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate, a crucial step in gluconeogenesis and the tricarboxylic acid cycle. The inhibition of pyruvate carboxylase by this compound has significant implications in metabolic research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyruvate Carboxylase-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their assembly into the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. For example, the use of specific reagents like acetyl-CoA and biotin analogs can be crucial in the synthesis process.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency, scalability, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyruvate Carboxylase-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups.

Scientific Research Applications

Pyruvate Carboxylase-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.

    Biology: Helps in understanding the role of pyruvate carboxylase in cellular metabolism and energy production.

    Medicine: Potential therapeutic applications in treating metabolic disorders and certain types of cancer by inhibiting pyruvate carboxylase activity.

    Industry: Utilized in the development of new drugs and biochemical assays.

Mechanism of Action

Pyruvate Carboxylase-IN-2 exerts its effects by binding to the active site of pyruvate carboxylase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of pyruvate to oxaloacetate, disrupting key metabolic pathways such as gluconeogenesis and the tricarboxylic acid cycle. The molecular targets involved include the biotin carboxylase domain and the carboxyl transferase domain of pyruvate carboxylase.

Comparison with Similar Compounds

Similar Compounds

    Acetyl-CoA Carboxylase Inhibitors: These compounds inhibit acetyl-CoA carboxylase, another biotin-dependent enzyme involved in fatty acid metabolism.

    Propionyl-CoA Carboxylase Inhibitors: Inhibit propionyl-CoA carboxylase, which plays a role in amino acid metabolism.

    3-Methylcrotonyl-CoA Carboxylase Inhibitors: Target 3-methylcrotonyl-CoA carboxylase, involved in leucine catabolism.

Uniqueness

Pyruvate Carboxylase-IN-2 is unique in its specific inhibition of pyruvate carboxylase, making it a valuable tool for studying the enzyme’s role in metabolism and its potential as a therapeutic target. Unlike other carboxylase inhibitors, this compound specifically disrupts gluconeogenesis and the tricarboxylic acid cycle, providing insights into metabolic regulation and disease mechanisms.

Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(5-hydroxy-4-methoxyphenanthren-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H22O8/c1-27-14-8-12(28-21-20(26)19(25)18(24)15(9-22)29-21)7-11-6-5-10-3-2-4-13(23)16(10)17(11)14/h2-8,15,18-26H,9H2,1H3/t15-,18-,19+,20-,21-/m1/s1

InChI Key

YLTGYUHWCZSXHG-CMWLGVBASA-N

Isomeric SMILES

COC1=C2C(=CC(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=CC4=C2C(=CC=C4)O

Canonical SMILES

COC1=C2C(=CC(=C1)OC3C(C(C(C(O3)CO)O)O)O)C=CC4=C2C(=CC=C4)O

Origin of Product

United States

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